2-(4-fluorobenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-(4-fluorobenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrrolo[3,4-c]pyrrole core, which is a fused bicyclic system, and a fluorobenzoyl group, which is a benzene ring substituted with a fluorine atom and a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrrole core and the subsequent attachment of the fluorobenzoyl and cyclopenta[d]pyrimidinyl groups. One common method involves the use of cyclization reactions to form the fused bicyclic system, followed by nucleophilic substitution reactions to introduce the fluorobenzoyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-(4-fluorobenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly as a kinase inhibitor for cancer treatment.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a fused bicyclic system, known for its anticancer activity.
Pyrido[2,3-d]pyrimidine: Another fused bicyclic compound with potential therapeutic applications.
Quinazoline: A heterocyclic compound with a similar structure, used in the development of anticancer drugs.
Uniqueness
2-(4-fluorobenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is unique due to its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties. Its fluorobenzoyl group enhances its reactivity and potential for substitution reactions, while the cyclopenta[d]pyrimidinyl group contributes to its biological activity.
Properties
Molecular Formula |
C21H23FN4O |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C21H23FN4O/c1-13-23-19-4-2-3-18(19)20(24-13)25-9-15-11-26(12-16(15)10-25)21(27)14-5-7-17(22)8-6-14/h5-8,15-16H,2-4,9-12H2,1H3 |
InChI Key |
IJHZKWFSFBPCCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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